![molecular formula C18H18ClN3O2 B6475910 5-chloro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole CAS No. 2640877-38-7](/img/structure/B6475910.png)
5-chloro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole
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Overview
Description
The compound “5-chloro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole” is a complex organic molecule that contains several functional groups and rings . It includes a benzoxazole ring, a piperidine ring, and a pyridine ring, all of which are common structures in medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different part of the molecule. For example, the benzoxazole ring could be formed through a cyclization reaction, while the piperidine ring could be introduced through a reductive amination .Molecular Structure Analysis
The molecule contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These include a benzoxazole ring (a ring containing carbon, nitrogen, and oxygen atoms), a piperidine ring (a six-membered ring with one nitrogen atom), and a pyridine ring (a six-membered ring with two nitrogen atoms) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its stability could be influenced by the presence of the aromatic rings .Scientific Research Applications
- Application : Researchers have investigated the antibacterial, antifungal, and antiprotozoal activities of 5-chloro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole. These studies aim to combat infectious diseases by inhibiting microbial growth .
- Application : The compound has been evaluated as an ALK inhibitor, showing promise in treating anaplastic lymphoma. It is currently in phase 1 and phase 2 clinical trials .
- Application : Researchers have synthesized MOFs using 5-chloro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole as a ligand. These MOFs exhibit interesting structural properties and may find use in gas storage, catalysis, and drug delivery .
- Application : The compound’s benzylic position can participate in nucleophilic substitution reactions, either via SN1 or SN2 pathways. Understanding these reactions aids in designing synthetic routes .
- Application : Researchers have applied a protocol involving 5-chloro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole to achieve formal anti-Markovnikov alkene hydromethylation. This transformation has potential applications in organic synthesis .
Antimicrobial Activity
Anaplastic Lymphoma Kinase (ALK) Inhibition
Metal-Organic Frameworks (MOFs)
Benzylic Position Reactions
Hydromethylation of Alkenes
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-14-3-4-17-16(10-14)21-18(24-17)22-9-1-2-13(11-22)12-23-15-5-7-20-8-6-15/h3-8,10,13H,1-2,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIOHWMJRROFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)COC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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